5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrolidine and oxadiazole moieties in its structure suggests that it may exhibit significant biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly as antimicrobial, anticancer, or anti-inflammatory agents.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique properties of the oxadiazole and pyrrolidine rings make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with significant biological activities.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring that exhibit various biological activities.
Uniqueness
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the combination of the pyrrolidine and oxadiazole rings in its structure. This combination can result in enhanced biological activities and unique chemical properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABQOKVDXAATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126176-78-9 |
Source
|
Record name | 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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